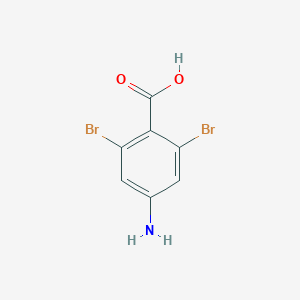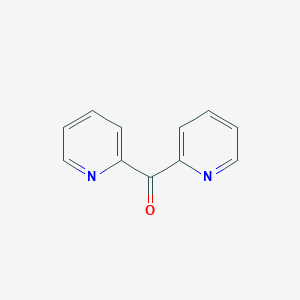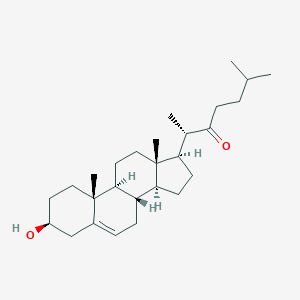
22-Oxocholesterol
Overview
Description
22-Oxocholesterol, also known as 22-oxo-cholest-5-en-3β-ol, is a type of sterol lipid . It is classified under the main class of Sterols (ST01) and the subclass of Cholesterol and derivatives (ST0101) .
Synthesis Analysis
22-Oxocholesterol is a metabolically active pool in the brain of newborn mice . It is identified as a cholesterol precursor and metabolite . The synthesis of 22-Oxocholesterol involves enzymatic conversions catalyzed by CYP enzymes or cholesterol 25-hydroxylase .Molecular Structure Analysis
The molecular formula of 22-Oxocholesterol is C27H44O2 . It has an exact mass of 400.33413 . The InChiKey of 22-Oxocholesterol is ZJIBAMHOAQWYSE-CNXJXGGASA-N .Chemical Reactions Analysis
The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three cholesterol C17 side-chain degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .Physical And Chemical Properties Analysis
22-Oxocholesterol has a calculated logP of 6.85 . It has 29 heavy atoms, 4 rings, 0 aromatic rings, 5 rotatable bonds . Its Van der Waals molecular volume is 438.52 , and its molar refractivity is 119.95 .Scientific Research Applications
1. Biosynthesis in Digitalis Plants
In research conducted by Tschesche, Hulpke, and Fritz (1968), it was found that labelled 22-oxocholesterol is not converted to tigogenin or gitogenin in Digitalis plants. This study contributes to understanding the biosynthesis of steroids in plants (Tschesche, Hulpke, & Fritz, 1968).
2. Inhibition of Cholesterol Side-Chain Cleavage
El Masry et al. (1971) explored the inhibition of the side-chain cleavage of cholesterol by 22-azacholesterol. This study is significant in understanding the enzymatic processes involving cholesterol in mammalian adrenal mitochondria (El Masry, Fee, El Masry, & Counsell, 1971).
3. Anti-Inflammatory Drug Candidates
Zeferino-Díaz et al. (2019) synthesized 22-oxocholestane oximes and evaluated them as anti-inflammatory agents. These compounds showed potential in reducing inflammation and edema, suggesting a therapeutic application (Zeferino-Díaz et al., 2019).
4. Antitumor Activity
Fernández-Herrera et al. (2014) reported the synthesis of 22-oxo-26-selenocyanocholestane steroids and their selective antitumor activity on cervicouterine cancer cells. This highlights the potential of 22-oxocholesterol derivatives in cancer therapy (Fernández-Herrera et al., 2014).
5. Role in Newborn Mouse Brain
Meljon et al. (2012) identified 22-oxocholesterol among various steroids in the metabolically active pool of cholesterol in the newborn mouse brain. This finding is important for understanding cholesterol metabolism in early development (Meljon et al., 2012).
6. Effects on Lipid and Glucose Metabolism
Hessvik et al. (2012) studied the effects of 22(S)-hydroxycholesterol on lipid and glucose metabolism in different cell types. This research provides insights into the potential role of 22-oxocholesterol in metabolic diseases (Hessvik et al., 2012).
7. Conversion from Diosgenin
Smith and Williams (1971) demonstrated an efficient conversion of diosgenin into 22-oxocholesterol, which is relevant for synthesizing steroidal compounds from plant sources (Smith & Williams, 1971).
8. Dopaminergic Neuronal Specification
Singh et al. (2021) investigated the role of 22(R)-hydroxycholesterol in dopaminergic neuronal specification of human mesenchymal stem cells, which could have implications for treating Parkinson's disease (Singh et al., 2021).
Safety And Hazards
While non-enzymatic oxysterols often exhibited in vitro relevant cytotoxicity, above all 7β-hydroxycholesterol and 7-ketocholesterol, 27-hydroxycholesterol, as well as 25-hydroxycholesterol, shows a broad spectrum in vitro antiviral activity, inhibition of SARS-CoV-2 included, and might contribute to innate immunity .
Future Directions
properties
IUPAC Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIBAMHOAQWYSE-CNXJXGGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
22-Oxocholesterol | |
CAS RN |
19243-30-2 | |
| Record name | 22-Ketocholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019243302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22-KETOCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPD342RUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



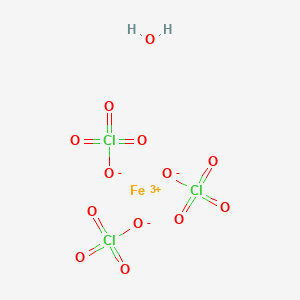
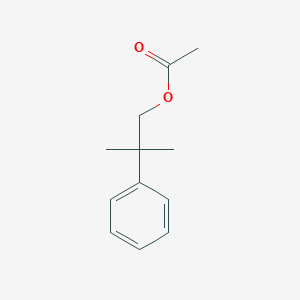
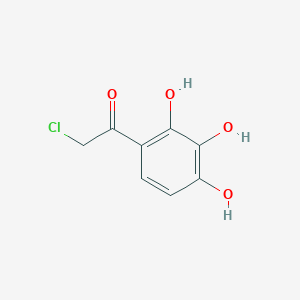
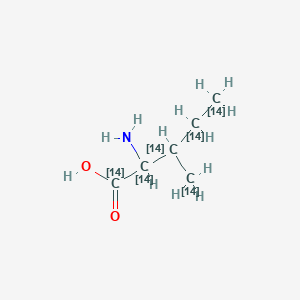
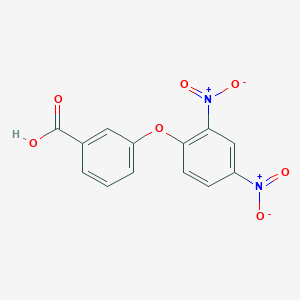

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)

